2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichloroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBXYNGAAGBPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,5-dichloroaniline with thioamide derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.
Biology
This compound has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances its efficacy.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. Structure-activity relationship (SAR) analyses indicate that chlorine substituents on the phenyl ring enhance antiproliferative activity. For example, it showed an IC50 value of 21.2 µM against A549 lung cancer cells, compared to <1.0 µM for doxorubicin.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 21.2 |
| Doxorubicin | A549 | <1.0 |
| Similar Thiazole Derivative | HT29 | 20.2 |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 500 µg/disk |
Case Studies
Several case studies highlight the efficacy of this compound:
- Cancer Treatment : A study evaluated a series of thiazole derivatives, including this compound, for their antiproliferative effects on human cancer cell lines. Results indicated significant reductions in cell viability compared to controls.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazoles against drug-resistant bacteria. Derivatives with chlorine substitutions exhibited enhanced activity against resistant strains of E. coli and S. aureus, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
Structural Differences :
- Chlorine substituents on the phenyl ring are at 2,3-positions instead of 3,5-positions.
- Lacks the amino linker between the thiazole and phenyl group.
Implications :
- Biological Activity: Positional isomerism in dichlorophenyl derivatives is known to alter binding affinity to biological targets. For example, iprodione (3-(3,5-dichlorophenyl)-2-(1-methylthio)-2,4-dioxo-1-imidazolidinecarboxamide) is a fungicide where the 3,5-dichloro substitution is critical for activity .
Physical Data :
Dichlorophenyl-Containing Heterocycles with Functional Modifications
Propiconazole (1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-1H-1,2,4-triazole])
- Structural Differences :
- Replaces the thiazole-carboxylic acid with a triazole-dioxolane system.
- Features a 2,4-dichlorophenyl group.
- Applications : Broad-spectrum antifungal agent .
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)
Thiazole Derivatives with Alternative Substituents
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid
- Structural Differences: Incorporates a tetrahydroquinolinyl-benzothiazole moiety instead of a dichlorophenyl group.
Research Implications and Gaps
- Biological Activity : While dichlorophenyl-thiazole derivatives are explored in patents (e.g., ), specific data on the target compound’s efficacy are absent.
- Physicochemical Properties : Computational CCS values provide a basis for future experimental validation, particularly in drug design or agrochemical applications.
Biological Activity
2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both thiazole and carboxylic acid functional groups. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with thioamide derivatives. The reaction is often carried out in the presence of bases such as sodium hydroxide or potassium carbonate under heat to facilitate thiazole ring formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of chlorine substituents on the phenyl ring enhances antiproliferative activity. In a study involving human cancer cell lines, compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 21.2 | |
| Doxorubicin | A549 | <1.0 | |
| Similar Thiazole Derivative | HT29 | 20.2 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine is essential for enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 µg/mL | |
| Escherichia coli | 500 µg/disk |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial for cancer cell proliferation or bacterial growth. For instance, its action may involve interference with signaling pathways that regulate cell cycle progression or apoptosis in cancer cells .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study evaluated a series of thiazole derivatives including this compound for their antiproliferative effects on various human cancer cell lines. Results indicated that compounds with similar structures significantly reduced cell viability compared to controls .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazoles against drug-resistant bacteria. The study found that derivatives with chlorine substitutions exhibited enhanced activity against resistant strains of E. coli and S. aureus, suggesting potential for development into new antimicrobial agents .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents | Yield/Purity | Reference |
|---|---|---|---|
| Ethyl ester hydrolysis | Ethyl 2-(3,5-DCP)thiazole-4-carboxylate | ~95% purity | |
| Hantzsch thiazole synthesis | α-Bromo-3,5-dichloroacetophenone, thiourea | Yield not reported |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- X-ray diffraction (XRD) : Determine crystal structure and confirm monoclinic/polymorphic forms (as demonstrated for structurally related compounds in ) .
- FT-IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass spectrometry : Exact mass analysis (e.g., 363.0888 g/mol for related metabolites) to confirm molecular formula .
- TEM/particle size analysis : For nanomaterial applications, as described in for pyrazole derivatives .
Advanced: How can researchers analyze and resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from:
- Purity variability : Use HPLC (≥97% purity, as in ) to verify batch consistency .
- Assay conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines. For example, notes that Sigma-Aldrich does not validate biological data, necessitating independent confirmation .
- Structural analogs : Cross-reference with activities of similar compounds (e.g., 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid in ) to identify structure-activity relationships (SAR) .
Advanced: What strategies are recommended for studying polymorphic forms of this compound?
Answer:
- XRD and DSC : highlights polymorph analysis for a benzoxazole analog, using XRD to identify lattice parameters and differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points) .
- Solvent screening : Recrystallize from solvents like ethanol (used in ) or DMF to isolate polymorphs .
Q. Table 2: Polymorph Characterization Workflow
| Step | Technique | Outcome |
|---|---|---|
| Recrystallization | Ethanol, DMF | Isolation of forms |
| Structural analysis | XRD | Crystal system |
| Thermal stability | DSC | Melting point/ΔH |
Basic: What is the solubility profile of this compound in common laboratory solvents?
Answer:
- Polar aprotic solvents : Likely soluble in DMF or DMSO (based on ethyl ester solubility in ) .
- Aqueous buffers : Low solubility at neutral pH; adjust to basic pH (e.g., NaOH) to deprotonate the carboxylic acid .
- Ethanol : Partial solubility, as used in coupling reactions () .
Advanced: How does substitution on the thiazole ring influence the compound’s bioactivity or stability?
Answer:
- Electron-withdrawing groups : The 3,5-dichlorophenyl moiety enhances metabolic stability (similar to pesticidal compounds in ) .
- Carboxylic acid position : The 4-carboxylic acid group (vs. 2-carboxylic acid in ) may affect hydrogen bonding in target binding pockets .
- Comparative SAR : Analyze analogs like 2-phenyl-1,3-thiazole-4-carboxylic acid () to assess how halogenation impacts activity .
Basic: What are the storage and handling recommendations to ensure compound stability?
Answer:
- Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group .
- Handling : Use anhydrous solvents in reactions to avoid side reactions (e.g., ester hydrolysis) .
Advanced: How can computational methods aid in optimizing the synthesis or activity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
